molecular formula C12H15NO2 B8596049 1-[5-(1-Hydroxyethyl)-2,3-dihydroindol-1-yl]ethanone

1-[5-(1-Hydroxyethyl)-2,3-dihydroindol-1-yl]ethanone

Cat. No. B8596049
M. Wt: 205.25 g/mol
InChI Key: XMFXPURXUATNPU-UHFFFAOYSA-N
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Patent
US05206240

Procedure details

1-Acetyl-2,3-dihydro-1H-indole (16.1 g, 0.1 mol) in 1,2-dichloroethane (60 ml) was added dropwise to refluxing mixture of acetyl chloride (21.33 ml, 23.55 g, 0.3 mol) and aluminum chloride (40.0 g, 0.3 mol) in 1,2-dichloroethane (40 ml). The mixture was heated under reflux for 2 hours, cooled and poured onto crushed ice (1 Kg). The mixture was extracted with dichloromethane (3×500 ml) and the combined organic fractions were dried (Na2SO4) and evaporated under reduced pressure. Ethanol (400 ml) was added and the mixture was cooled in a water bath. Sodium borohydride (7.57 g, 0.2 mol) was added and the mixture was stirred for 1 hour. Water (100 ml) was added and the ethanol was evaporated under reduced pressure. Water (500 ml) was added and the mixture was extracted with dichloromethane (3×500 ml) and the combined organic fractions were dried (Na2SO4) and evaporated under reduced pressure. The residue was recrystallized from ethyl acetate to give the alcohol as an off-white solid (18.43 g, 90%).
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
21.33 mL
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Three
Quantity
7.57 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
90%

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2].[C:13](Cl)(=[O:15])[CH3:14].[Cl-].[Al+3].[Cl-].[Cl-].[BH4-].[Na+]>ClCCCl.O>[C:1]([N:4]1[C:12]2[C:7](=[CH:8][C:9]([CH:13]([CH3:14])[OH:15])=[CH:10][CH:11]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2] |f:2.3.4.5,6.7|

Inputs

Step One
Name
Quantity
16.1 g
Type
reactant
Smiles
C(C)(=O)N1CCC2=CC=CC=C12
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
21.33 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
40 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCCl
Step Three
Name
ice
Quantity
1 kg
Type
reactant
Smiles
Step Four
Name
Quantity
7.57 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to refluxing
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
poured
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (3×500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic fractions were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Ethanol (400 ml) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled in a water bath
CUSTOM
Type
CUSTOM
Details
the ethanol was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Water (500 ml) was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane (3×500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic fractions were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)N1CCC2=CC(=CC=C12)C(O)C
Measurements
Type Value Analysis
AMOUNT: MASS 18.43 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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